Cas no 401590-41-8 (6-Chloro-3-(trifluoromethyl)picolinonitrile)

6-Chloro-3-(trifluoromethyl)picolinonitrile structure
401590-41-8 structure
商品名:6-Chloro-3-(trifluoromethyl)picolinonitrile
CAS番号:401590-41-8
MF:C7H2ClF3N2
メガワット:206.5524
MDL:MFCD18261725
CID:1038559
PubChem ID:22028216

6-Chloro-3-(trifluoromethyl)picolinonitrile 化学的及び物理的性質

名前と識別子

    • 6-Chloro-3-(trifluoromethyl)picolinonitrile
    • 6-chloro-3-(trifluoromethyl)-2-Pyridinecarbonitrile
    • 6-chloro-3-(trifluoromethyl)pyridine-2-carbonitrile
    • AK100525
    • STL557170
    • BBL103360
    • FCH1366563
    • AX8241469
    • Z4704
    • ST24024337
    • A873433
    • SCHEMBL2708931
    • 401590-41-8
    • AKOS016002701
    • CS-W022479
    • EN300-198383
    • DS-2240
    • SQTMSBJBTATQID-UHFFFAOYSA-N
    • DA-36313
    • MFCD18261725
    • SY043230
    • F10473
    • DTXSID00621759
    • Z1269209583
    • MDL: MFCD18261725
    • インチ: 1S/C7H2ClF3N2/c8-6-2-1-4(7(9,10)11)5(3-12)13-6/h1-2H
    • InChIKey: SQTMSBJBTATQID-UHFFFAOYSA-N
    • ほほえんだ: ClC1C([H])=C([H])C(=C(C#N)N=1)C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 205.98600
  • どういたいしつりょう: 205.9858603g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 232
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 36.7
  • 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

  • ふってん: 258.5±35.0°C at 760 mmHg
  • PSA: 36.68000
  • LogP: 2.62548

6-Chloro-3-(trifluoromethyl)picolinonitrile セキュリティ情報

6-Chloro-3-(trifluoromethyl)picolinonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB440451-250 mg
6-Chloro-3-(trifluoromethyl)picolinonitrile, 95%; .
401590-41-8 95%
250MG
€84.80 2022-06-10
Enamine
EN300-198383-0.25g
6-chloro-3-(trifluoromethyl)pyridine-2-carbonitrile
401590-41-8 95%
0.25g
$56.0 2023-09-16
Enamine
EN300-198383-2.5g
6-chloro-3-(trifluoromethyl)pyridine-2-carbonitrile
401590-41-8 95%
2.5g
$238.0 2023-09-16
Apollo Scientific
PC201249-5g
6-Chloro-3-(trifluoromethyl)picolinonitrile
401590-41-8 95+%
5g
£372.00 2025-02-21
eNovation Chemicals LLC
D488186-500g
6-Chloro-3-(trifluoroMethyl)picolinonitrile
401590-41-8 95%
500g
$8800 2024-06-05
eNovation Chemicals LLC
D488186-1Kg
6-Chloro-3-(trifluoroMethyl)picolinonitrile
401590-41-8 95%
1kg
$15000 2023-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KD657-200mg
6-Chloro-3-(trifluoromethyl)picolinonitrile
401590-41-8 95+%
200mg
224.0CNY 2021-08-04
Chemenu
CM125208-10g
6-chloro-3-(trifluoromethyl)picolinonitrile
401590-41-8 95%
10g
$876 2021-08-05
Chemenu
CM125208-5g
6-chloro-3-(trifluoromethyl)picolinonitrile
401590-41-8 95%+
5g
$510 2023-02-18
Apollo Scientific
PC201249-1g
6-Chloro-3-(trifluoromethyl)picolinonitrile
401590-41-8 95+%
1g
£94.00 2025-02-21

6-Chloro-3-(trifluoromethyl)picolinonitrile 関連文献

6-Chloro-3-(trifluoromethyl)picolinonitrileに関する追加情報

6-Chloro-3-(trifluoromethyl)picolinonitrile (CAS No. 401590-41-8): A Versatile Intermediate for Pharmaceutical and Agrochemical Applications

6-Chloro-3-(trifluoromethyl)picolinonitrile (CAS No. 401590-41-8) is a highly valuable chemical intermediate that has garnered significant attention in recent years due to its unique structural features and broad applicability in pharmaceutical and agrochemical industries. This heterocyclic compound, belonging to the picolinonitrile family, combines the reactivity of a nitrile group with the electronic effects of chlorine and trifluoromethyl substituents, making it an excellent building block for the synthesis of more complex molecules.

The growing demand for 6-Chloro-3-(trifluoromethyl)picolinonitrile can be attributed to several factors, including the increasing need for novel active ingredients in crop protection and the continuous development of new pharmaceutical compounds. Researchers and manufacturers frequently search for information about picolinonitrile derivatives, trifluoromethyl-substituted heterocycles, and chloro-substituted nitrile compounds, reflecting the compound's importance in modern chemical synthesis.

From a chemical perspective, 6-Chloro-3-(trifluoromethyl)picolinonitrile offers multiple reactive sites that can be selectively modified. The nitrile group (-CN) serves as a versatile handle for further transformations, while the chlorine atom at the 6-position and the electron-withdrawing trifluoromethyl group at the 3-position influence the compound's reactivity pattern. These features make it particularly valuable for constructing molecules with specific electronic properties and biological activities.

In pharmaceutical applications, 6-Chloro-3-(trifluoromethyl)picolinonitrile serves as a key intermediate in the synthesis of various drug candidates. The trifluoromethyl group is known to enhance metabolic stability and membrane permeability, while the nitrile functionality can be converted into amides, acids, or heterocycles. Recent trends in drug discovery have shown increased interest in fluorinated pyridine derivatives, with many researchers investigating their potential as kinase inhibitors or antimicrobial agents.

The agrochemical industry has also recognized the value of 6-Chloro-3-(trifluoromethyl)picolinonitrile as a building block for novel crop protection agents. The combination of halogen and fluorine atoms often leads to improved pesticidal activity and environmental profiles. Current market analysis indicates growing demand for chloro-trifluoromethyl pyridine compounds in the development of next-generation fungicides and insecticides, particularly those targeting resistant pest strains.

From a synthetic chemistry standpoint, 6-Chloro-3-(trifluoromethyl)picolinonitrile presents interesting challenges and opportunities. The electron-deficient nature of the pyridine ring, combined with the electron-withdrawing effects of both the chloro and trifluoromethyl groups, requires careful consideration of reaction conditions. However, these same properties make it an excellent substrate for nucleophilic aromatic substitution reactions and metal-catalyzed cross-coupling processes.

Recent advances in synthetic methodology have expanded the utility of 6-Chloro-3-(trifluoromethyl)picolinonitrile. Modern techniques such as continuous flow chemistry and photoredox catalysis have been successfully applied to its derivatization, enabling more efficient and sustainable production of valuable intermediates. These developments align with the chemical industry's growing focus on green chemistry principles and process intensification.

The market for 6-Chloro-3-(trifluoromethyl)picolinonitrile has shown steady growth, driven by increasing R&D activities in both pharmaceutical and agrochemical sectors. Supply chain analysts note particular interest from manufacturers of specialty pyridine derivatives and fluorinated building blocks. Quality specifications typically emphasize high purity levels (>98%) and strict control of related substances, reflecting the compound's use in regulated applications.

From a regulatory perspective, 6-Chloro-3-(trifluoromethyl)picolinonitrile requires proper handling according to standard laboratory safety protocols. While not classified as highly hazardous, appropriate personal protective equipment should be used when working with this compound. Environmental fate studies suggest moderate persistence, warranting proper waste management practices in industrial settings.

Future prospects for 6-Chloro-3-(trifluoromethyl)picolinonitrile appear promising, with several patent applications recently filed for novel derivatives and synthetic routes. The compound's versatility continues to attract attention from both academic researchers and industrial chemists, particularly in the context of developing new bioactive molecules with improved properties. As the demand for fluorinated heterocycles and functionalized pyridines grows, this intermediate is likely to maintain its position as an important tool in modern synthetic chemistry.

In conclusion, 6-Chloro-3-(trifluoromethyl)picolinonitrile (CAS No. 401590-41-8) represents a strategically important chemical building block with wide-ranging applications. Its unique combination of structural features enables the creation of diverse molecular architectures, making it valuable for researchers working on cutting-edge pharmaceutical and agrochemical developments. As synthetic methodologies advance and new applications emerge, this compound is poised to play an increasingly significant role in specialty chemical innovation.

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